N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to the benzamide structure, along with four methyl groups at the 2, 4, and 6 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with pyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities .
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases and is explored as a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
- N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 2,4,6-Trimethyl-N-(pyridin-2-yl)benzamide
- 2,4,6-Trifluoro-N-(pyridin-2-yl)benzamide
Comparison: N,2,4,6-Tetramethyl-N-(pyridin-2-yl)benzamide is unique due to the presence of four methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, the tetramethyl derivative may exhibit different solubility, stability, and binding affinity to molecular targets. These differences can impact its suitability for various applications in research and industry .
Properties
CAS No. |
65052-86-0 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N,2,4,6-tetramethyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-11-9-12(2)15(13(3)10-11)16(19)18(4)14-7-5-6-8-17-14/h5-10H,1-4H3 |
InChI Key |
GLIDUYYPEPMOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N(C)C2=CC=CC=N2)C |
Origin of Product |
United States |
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